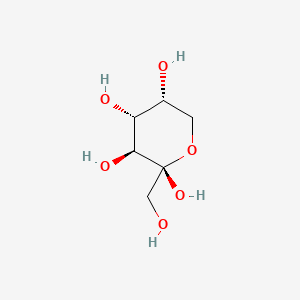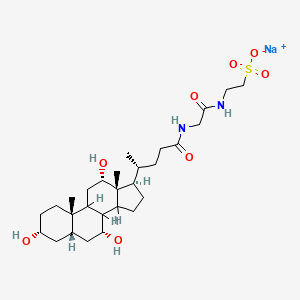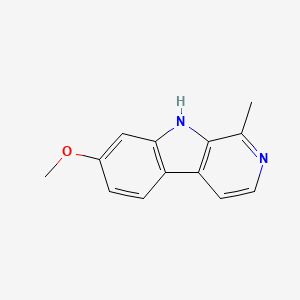
哈敏
概述
描述
Harmine is a naturally occurring beta-carboline alkaloid found in various plants, most notably in the seeds of Peganum harmala (Syrian rue) and the vine Banisteriopsis caapi. It has been used for centuries in traditional medicine and spiritual practices, particularly in South America, where it is a key component of the psychoactive brew ayahuasca . Harmine is known for its psychoactive properties and its ability to inhibit monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine .
科学研究应用
哈尔敏具有广泛的科学研究应用:
作用机制
哈尔敏的主要作用是通过抑制单胺氧化酶 A (MAO-A)。 通过抑制这种酶,哈尔敏会增加大脑中神经递质(如血清素、多巴胺和去甲肾上腺素)的水平,这可能具有抗抑郁和抗焦虑作用 。 此外,哈尔敏已被证明可以抑制双特异性酪氨酸磷酸化调节激酶 1A (DYRK1A) 酶,该酶参与多种细胞过程,包括神经发生和细胞增殖 .
安全和危害
未来方向
Harmine has shown great potential in the treatment of diabetes . It is a promising therapeutic agent for cardiac hypertrophy independent of blood pressure modulation . Overcoming the clinical challenges of traditional ayahuasca, a first-in-human trial exploring novel routes of administration of N,N-Dimethyltryptamine and harmine has been conducted .
生化分析
Biochemical Properties
Harmine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, harmine inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation . Additionally, harmine increases the levels of brain-derived neurotrophic factor (BDNF) and glutamate transporter subtype 1 (GLT-1), enhancing neuroprotection . Harmine also activates protein kinase-A (PKA)-mediated ubiquitin-proteosome system (UPS), contributing to its neuroprotective effects .
Cellular Effects
Harmine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Harmine reduces the levels of inflammatory mediators, NADPH oxidase, and reactive oxygen species (ROS), while increasing antioxidant enzyme levels . These actions help protect neurons from oxidative stress and inflammation, promoting overall cellular health .
Molecular Mechanism
At the molecular level, harmine exerts its effects through several mechanisms. It binds to and inhibits AChE and BChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Harmine also activates the PKA-mediated UPS, which helps in the degradation of misfolded proteins and prevents their aggregation . Additionally, harmine increases the expression of BDNF and GLT-1, promoting neuronal survival and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of harmine change over time. Harmine is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that harmine maintains its neuroprotective properties over extended periods, although its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of harmine vary with different dosages in animal models. At low doses, harmine exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At high doses, harmine can cause adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects of harmine plateau or diminish at higher concentrations .
Metabolic Pathways
Harmine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), which metabolizes harmine into harmol and harmalol . These metabolites retain some pharmacological activity but are generally less potent than harmine . Harmine also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Harmine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Harmine accumulates in specific tissues, such as the brain, where it exerts its neuroprotective effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific transporters .
Subcellular Localization
Harmine’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Harmine’s localization within neurons, for example, allows it to modulate synaptic function and protect against neurodegenerative processes .
准备方法
合成路线和反应条件: 哈尔敏可以通过多种方法合成。一种常见的合成路线涉及取代的 4-芳基-3-叠氮吡啶的热解。 这种方法可以合成哈尔敏及其结构类似物 。 另一种方法涉及β-咔啉羧酸的脱羧,然后进行羟基化和甲基化以生成哈尔敏 .
工业生产方法: 哈尔敏的工业生产通常涉及从天然来源(如苦豆子种子)中提取。 种子被研磨并进行溶剂提取,然后进行结晶等纯化过程以分离哈尔敏 .
化学反应分析
反应类型: 哈尔敏会发生各种化学反应,包括:
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢.
还原: 使用硼氢化钠等还原剂.
取代: 取代反应通常涉及甲基碘等试剂进行甲基化.
主要产物:
氧化: 哈尔马林
还原: 哈尔玛醇
取代: 具有改变药理特性的各种哈尔敏衍生物.
相似化合物的比较
哈尔敏属于一类称为β-咔啉类生物碱的化合物。类似的化合物包括:
哈尔马林: 另一种β-咔啉类生物碱,具有相似的迷幻特性,但其药代动力学和效力不同.
哈尔玛醇: 哈尔敏的还原形式,具有独特的药理作用.
四氢哈尔敏: 哈尔敏的氢化衍生物,具有独特的迷幻特性.
哈尔敏的独特性: 哈尔敏的 MAO-A 抑制和 DYRK1A 抑制的独特组合使其与其他β-咔啉类生物碱有所区别。 这种双重作用机制有助于其广泛的药理作用和潜在的治疗应用 .
属性
IUPAC Name |
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-7,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJHAXVSOCGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196066 | |
| Record name | Harmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Harmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
442-51-3 | |
| Record name | Harmine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Harmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07919 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Harmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Harmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FHH5G48T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Harmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
264 - 265 °C | |
| Record name | Harmine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(dimethylamino)propyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B1663800.png)
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)


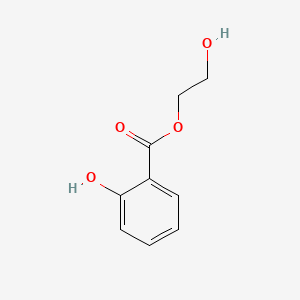
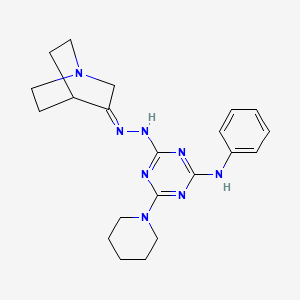

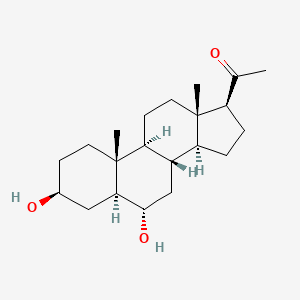
![4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide](/img/structure/B1663813.png)

